molecular formula C9H11N3O B581282 2-(5-Amino-2H-indazol-2-yl)ethanol CAS No. 1105187-46-9

2-(5-Amino-2H-indazol-2-yl)ethanol

Cat. No. B581282
CAS RN: 1105187-46-9
M. Wt: 177.207
InChI Key: UZVCEOMENYALEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(5-Amino-2H-indazol-2-yl)ethanol” is a chemical compound with the molecular formula C9H11N3O . It has a molecular weight of 177.203 Da . This compound is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of “2-(5-Amino-2H-indazol-2-yl)ethanol” consists of 9 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact structure visualization is not provided in the available resources.


Physical And Chemical Properties Analysis

The boiling point of “2-(5-Amino-2H-indazol-2-yl)ethanol” is reported to be 440.5°C at 760 mmHg . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Indazoles

Indazole-containing heterocyclic compounds, such as 2-(5-Amino-2H-indazol-2-yl)ethanol, have a wide variety of medicinal applications. The synthesis of 2H-indazoles involves transition metal catalyzed reactions, reductive cyclization reactions, and the consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Medicinal Applications

Indazole-containing compounds are used in various medicinal applications. They serve as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Inhibitors of Phosphoinositide 3-Kinase δ

Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Energetic Material Research

A novel energetic material, 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine (ATDP), was synthesized and characterized. The research shows that ATDP decomposed about 290 °C. The heat of formation, detonation velocity (D), detonation pressure (P), bond dissociation energy (BDE), and electrostatic potential (ESP) were evaluated .

Biological Assay to Inhibit A. thaliana Root Growth

The preliminary results of the subsequent biological assay to inhibit A. thaliana root growth showed that the biological activity of the new compounds containing the 1H-indazolyl fragment was better than those with the 2H-indazolyl fragment .

Industrial Applications

2-(5-Amino-2H-indazol-2-yl)ethanol is also used in various industrial applications. For instance, it is used in the manufacture of dyes, agrochemicals, and pharmaceuticals .

Safety and Hazards

The safety data sheet for “2-(5-Amino-2H-indazol-2-yl)ethanol” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While the specific future directions for “2-(5-Amino-2H-indazol-2-yl)ethanol” are not mentioned in the available resources, it’s clear that indazole derivatives, in general, have a broad range of chemical and biological properties . This suggests that they may have potential applications in the development of new drugs.

properties

IUPAC Name

2-(5-aminoindazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-8-1-2-9-7(5-8)6-12(11-9)3-4-13/h1-2,5-6,13H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVCEOMENYALEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(C=C2C=C1N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676655
Record name 2-(5-Amino-2H-indazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1105187-46-9
Record name 2-(5-Amino-2H-indazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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